![molecular formula C25H28FN3O3 B2473430 4-エチル-N-(1-{[1-(4-フルオロフェニル)-5-オキソピロリジン-3-イル]カルボニル}ピペリジン-4-イル)ベンゾアミド CAS No. 1291858-76-8](/img/structure/B2473430.png)
4-エチル-N-(1-{[1-(4-フルオロフェニル)-5-オキソピロリジン-3-イル]カルボニル}ピペリジン-4-イル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C25H28FN3O3 and its molecular weight is 437.515. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
The compound's unique structure makes it a valuable target for synthetic methodologies and structure-activity relationship studies.
It serves as a building block for creating more complex molecules.
Biology
Due to its functional groups, it can interact with various biological targets, making it a candidate for the development of new drugs.
It shows potential in enzyme inhibition and receptor binding studies.
Medicine
The compound has shown promising anti-inflammatory and analgesic properties, potentially leading to its development as a therapeutic agent.
It's under investigation for its potential in treating neurological disorders.
Industry
Its applications extend to materials science, particularly in the design of advanced polymers and coatings due to its chemical stability and unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide typically involves multiple steps:
Begin with the preparation of the fluorophenyl-substituted pyrrolidinone. This is often achieved through a combination of halogenation and amide bond formation reactions.
The next step involves the formation of the piperidine ring, which is integrated with the pyrrolidinone moiety via a series of cyclization reactions.
The final step involves the benzoylation of the resulting intermediate to introduce the benzamide functionality. Conditions like anhydrous solvents and controlled temperatures are crucial for each stage to maximize yield and purity.
Industrial Production Methods: : In an industrial context, large-scale production of this compound may employ continuous flow chemistry to ensure efficient, scalable, and reproducible synthesis. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can significantly enhance the overall efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidinone moiety, potentially forming a variety of oxidized derivatives.
Reduction: : Reduction reactions, particularly targeting the ketone group within the pyrrolidinone ring, can lead to the formation of secondary alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, notably on the fluorophenyl ring and the benzamide portion, leading to derivatives with different substituents.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents may include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: : Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are frequently employed.
Major Products
Oxidized derivatives may include ketones or carboxylic acids.
Reduced products often result in alcohols or amines.
Substituted products can vary widely depending on the specific substituent introduced.
作用機序
The compound likely exerts its biological effects by interacting with specific molecular targets, such as receptors or enzymes.
It may inhibit enzymatic activity by binding to the active site or interact with receptor sites, modulating cellular signaling pathways.
The presence of the fluorophenyl group could enhance its binding affinity and selectivity, contributing to its efficacy and potency in biological systems.
類似化合物との比較
Compared to similar compounds such as 4-fluoro-N-(1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide or 4-ethyl-N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide, 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide showcases unique interactions due to the presence of the fluorine atom.
The fluorine atom enhances the compound's metabolic stability and can significantly influence its pharmacokinetic and pharmacodynamic profiles.
In essence, the unique structural features and potential biological activities of 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide make it an intriguing subject of study across multiple scientific disciplines, promising new avenues for research and application.
特性
IUPAC Name |
4-ethyl-N-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-2-17-3-5-18(6-4-17)24(31)27-21-11-13-28(14-12-21)25(32)19-15-23(30)29(16-19)22-9-7-20(26)8-10-22/h3-10,19,21H,2,11-16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEADRBDSLDAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
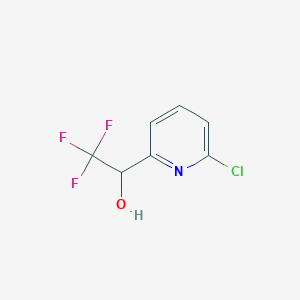
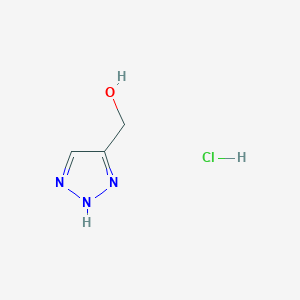
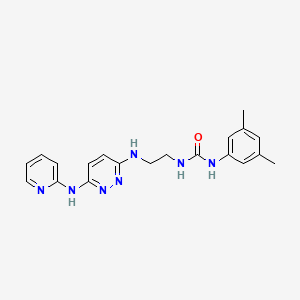
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
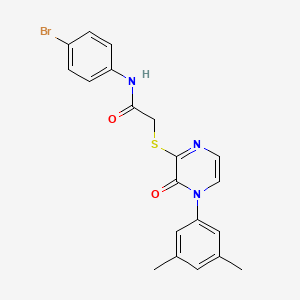
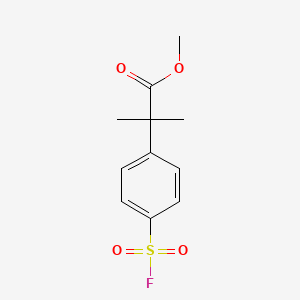
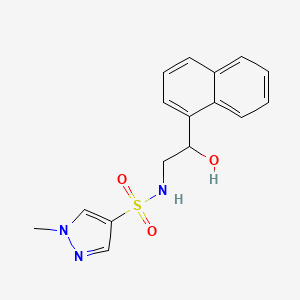
![2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2473361.png)
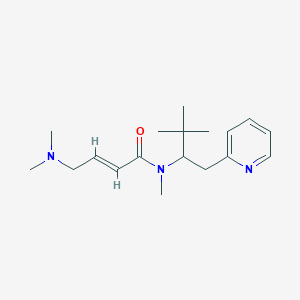
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)
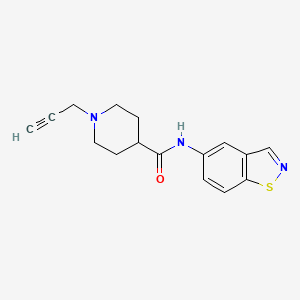
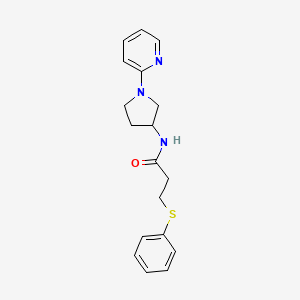
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)
